molecular formula C13H11BrN2S B5754039 N-(2-bromo-4-methylphenyl)-2-pyridinecarbothioamide

N-(2-bromo-4-methylphenyl)-2-pyridinecarbothioamide

Cat. No. B5754039
M. Wt: 307.21 g/mol
InChI Key: GWCZFLPQABUHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-pyridinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BPT and has a molecular formula of C12H10BrN2S. BPT has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BPT is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the chelation of metal ions. BPT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. BPT has also been shown to chelate metal ions such as copper and zinc, which are involved in various biological processes.
Biochemical and Physiological Effects:
BPT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, antimicrobial activity, and metal ion chelation. BPT has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. BPT has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, BPT has been shown to chelate metal ions such as copper and zinc, which are involved in various biological processes.

Advantages and Limitations for Lab Experiments

BPT has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. BPT can be synthesized using different methods, and the resulting compound is stable under various conditions. BPT also has versatile applications in different fields, including medicinal chemistry, biochemistry, and material science. However, BPT also has limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. The potential toxicity of BPT should be considered when working with this compound, and its limited solubility may affect its applications in aqueous systems.

Future Directions

There are several future directions for the study of BPT, including its potential applications in drug discovery, bioimaging, and material science. BPT has shown potential as a lead compound for the development of anticancer agents and antimicrobial agents. BPT can also be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BPT can be used as a ligand in the synthesis of metal-organic frameworks for gas storage and separation. Further studies are needed to fully understand the mechanism of action of BPT and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-bromo-4-methylphenyl)-2-pyridinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPT has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. BPT has shown potential as a lead compound for the development of anticancer agents and antimicrobial agents. BPT can also be used as a fluorescent probe for the detection of metal ions in biological systems and as a ligand in the synthesis of metal-organic frameworks for gas storage and separation. Further studies are needed to fully understand the potential of BPT in various fields.

Synthesis Methods

BPT can be synthesized using different methods, including the reaction of 2-bromo-4-methylbenzaldehyde with 2-aminopyridine in the presence of a thiol reagent. The reaction results in the formation of BPT as a yellow solid, which can be purified using recrystallization. Another method involves the reaction of 2-bromo-4-methylbenzoyl chloride with 2-aminopyridine in the presence of a thiol reagent, resulting in the formation of BPT as a white solid.

Scientific Research Applications

BPT has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BPT has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BPT has also been studied for its antimicrobial activity against various bacteria and fungi. In biochemistry, BPT has been used as a fluorescent probe for the detection of metal ions in biological systems. In material science, BPT has been used as a ligand in the synthesis of metal-organic frameworks for gas storage and separation.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)pyridine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2S/c1-9-5-6-11(10(14)8-9)16-13(17)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCZFLPQABUHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)C2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)pyridine-2-carbothioamide

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